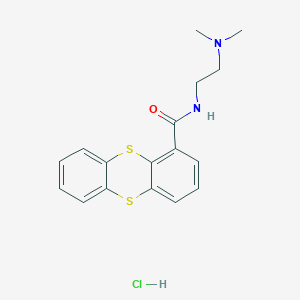
1-Thianthrenecarboxamide, N-(2-(dimethylamino)ethyl)-, monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Thianthrenecarboxamide, N-(2-(dimethylamino)ethyl)-, monohydrochloride is a chemical compound with a complex structure that includes a thianthrene ring system and a dimethylaminoethyl group
Preparation Methods
The synthesis of 1-Thianthrenecarboxamide, N-(2-(dimethylamino)ethyl)-, monohydrochloride typically involves multiple steps, starting with the formation of the thianthrene ring system. This can be achieved through cyclization reactions involving sulfur-containing precursors. The dimethylaminoethyl group is then introduced through nucleophilic substitution reactions. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, including the use of specific catalysts and solvents.
Chemical Reactions Analysis
1-Thianthrenecarboxamide, N-(2-(dimethylamino)ethyl)-, monohydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the compound to its corresponding thioether or amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, altering its chemical properties. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-Thianthrenecarboxamide, N-(2-(dimethylamino)ethyl)-, monohydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Thianthrenecarboxamide, N-(2-(dimethylamino)ethyl)-, monohydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-Thianthrenecarboxamide, N-(2-(dimethylamino)ethyl)-, monohydrochloride can be compared with other similar compounds, such as:
Thianthrene derivatives: Compounds with similar ring structures but different functional groups.
Dimethylaminoethyl derivatives: Compounds with the same side chain but different core structures. The uniqueness of this compound lies in its combination of the thianthrene ring system and the dimethylaminoethyl group, which imparts distinct chemical and biological properties.
Properties
CAS No. |
112022-25-0 |
|---|---|
Molecular Formula |
C17H19ClN2OS2 |
Molecular Weight |
366.9 g/mol |
IUPAC Name |
N-[2-(dimethylamino)ethyl]thianthrene-1-carboxamide;hydrochloride |
InChI |
InChI=1S/C17H18N2OS2.ClH/c1-19(2)11-10-18-17(20)12-6-5-9-15-16(12)22-14-8-4-3-7-13(14)21-15;/h3-9H,10-11H2,1-2H3,(H,18,20);1H |
InChI Key |
BVGIIFWXKSGLHK-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCNC(=O)C1=C2C(=CC=C1)SC3=CC=CC=C3S2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





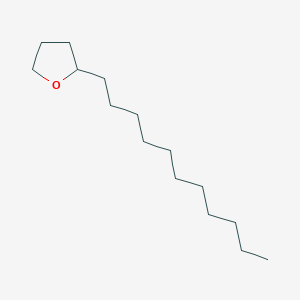
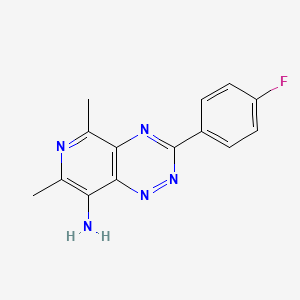
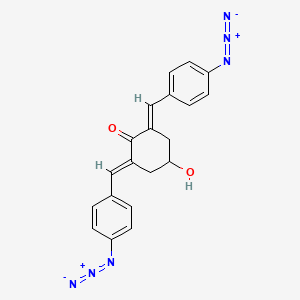
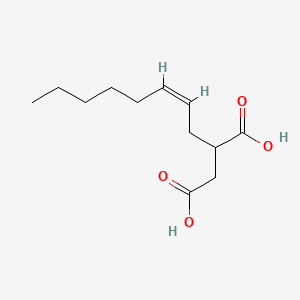
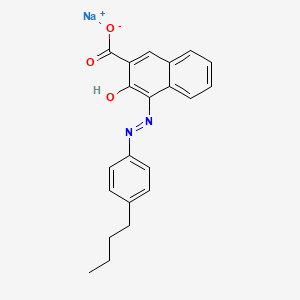
![Diethyl 4,4'-[hexamethylenebis(oxy)]bis[3-bromobenzimidate]](/img/structure/B12688142.png)
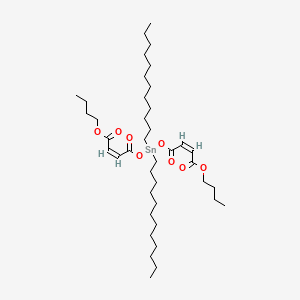

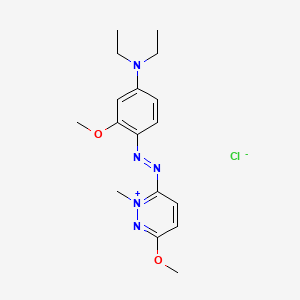
![5,5'(Thiodipropane-3,1-diyl)bis[2,4-dihydro-4-phenyl-3H-1,2,4-triazole-3-thione]](/img/structure/B12688161.png)

